Effect of 5-Methyl on Lipophilicity
The presence of the 5-methyl group on the furan ring of the target compound significantly alters its lipophilicity compared to the des-methyl analog, 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. This difference is quantified by comparing their predicted logD values at pH 7.4, a critical parameter for membrane permeability and bioavailability. The target compound is predicted to be substantially more lipophilic [1][2].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | Predicted logD = -0.7 |
| Comparator Or Baseline | 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid; Predicted logD = -1.8 |
| Quantified Difference | Approximately 1.1 log units more lipophilic |
| Conditions | Computational prediction, pH 7.4 [1][2] |
Why This Matters
A logD difference of this magnitude suggests significantly improved passive membrane permeability, making the target compound a more suitable building block for designing brain-penetrant or orally bioavailable molecules.
- [1] Chembase. 5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Database Entry. (Data from Kuujia.com). View Source
- [2] Chembase. 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Database Entry. (Calculated Properties). View Source
